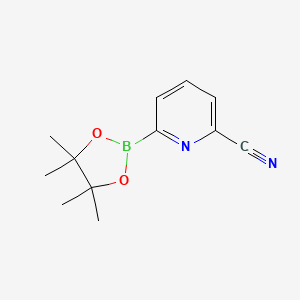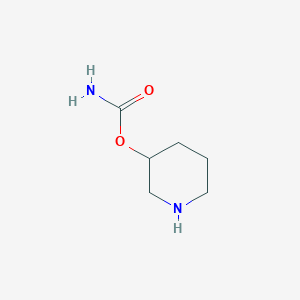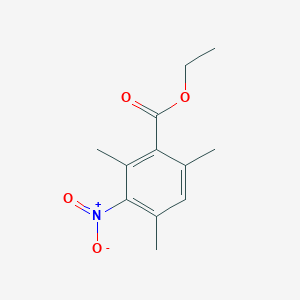
Picolinate de méthyle 3,6-dibromo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dibromopicolinate is a chemical compound with the molecular formula C7H5Br2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields of scientific research and industry.
Applications De Recherche Scientifique
Methyl 3,6-dibromopicolinate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a useful building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,6-dibromopicolinate can be synthesized through the bromination of methyl picolinate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of methyl 3,6-dibromopicolinate may involve a continuous flow process where methyl picolinate is reacted with bromine in a solvent system. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6-dibromopicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form methyl 3,6-dihydropicolinate.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.
Reduction Reactions: The major product is methyl 3,6-dihydropicolinate.
Oxidation Reactions: Products include oxidized derivatives such as picolinic acid or its esters.
Mécanisme D'action
The mechanism of action of methyl 3,6-dibromopicolinate involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring can participate in various chemical interactions, including halogen bonding and electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Methyl 3,6-dibromopicolinate can be compared with other brominated picolinates and pyridine derivatives, such as:
- Methyl 3,5-dibromopicolinate
- Methyl 3,6-dichloropicolinate
- Methyl 3,6-diiodopicolinate
Uniqueness
The unique feature of methyl 3,6-dibromopicolinate is the presence of bromine atoms at the 3 and 6 positions, which imparts distinct chemical and physical properties. Compared to its chlorinated or iodinated counterparts, the bromine atoms provide a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 3,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCLRVOXIRHZCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591932 |
Source


|
| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495416-04-1 |
Source


|
| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














